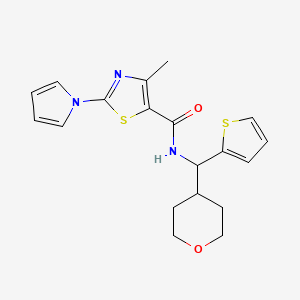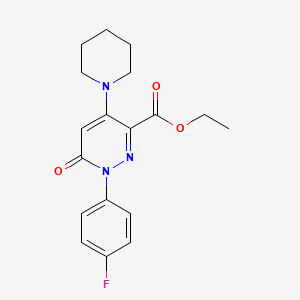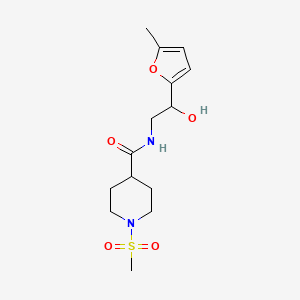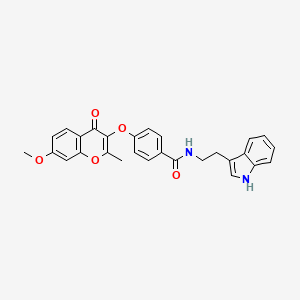
4-Chloro-1-(2,4-difluorophenyl)butan-1-one
Overview
Description
4-Chloro-1-(2,4-difluorophenyl)butan-1-one is an organic compound with the molecular formula C10H9ClF2O It is a member of the butanone family, characterized by the presence of a ketone group (C=O) and a chloro-substituted butyl chain attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one typically involves the reaction of 2,4-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the acyl group (from 4-chlorobutyryl chloride) is introduced to the aromatic ring of 2,4-difluorobenzene.
Reaction Scheme:
2,4-Difluorobenzene+4-Chlorobutyryl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,4-difluorophenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives with various functional groups.
Reduction: Yields secondary alcohols.
Oxidation: Forms carboxylic acids or other oxidized products.
Scientific Research Applications
4-Chloro-1-(2,4-difluorophenyl)butan-1-one has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Agrochemicals: Serves as a building block for the synthesis of herbicides, insecticides, and fungicides.
Materials Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one depends on its specific application. In pharmaceuticals, it may act as a precursor to compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2,5-difluorophenyl)butan-1-one
- 4-Chloro-1-(4-fluorophenyl)butan-1-one
- 4-Chloro-1-(4-methoxyphenyl)butan-1-one
Uniqueness
4-Chloro-1-(2,4-difluorophenyl)butan-1-one is unique due to the specific positioning of the chloro and difluoro groups on the phenyl ring, which can influence its reactivity and the properties of the final products synthesized from it. This compound’s distinct structure allows for the creation of derivatives with tailored properties for specific applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-chloro-1-(2,4-difluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIEKILXABVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2566832.png)
![3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride](/img/structure/B2566834.png)



![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)
![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)



